molecular formula C10H8Cl2N4OS B2651931 2-(4,5-Dichloroimidazol-1-yl)-N-[(E)-thiophen-3-ylmethylideneamino]acetamide CAS No. 649578-70-1

2-(4,5-Dichloroimidazol-1-yl)-N-[(E)-thiophen-3-ylmethylideneamino]acetamide

Cat. No. B2651931
CAS RN: 649578-70-1
M. Wt: 303.16
InChI Key: FZNJKAPBDDXUJZ-LZWSPWQCSA-N
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Description

2-(4,5-Dichloroimidazol-1-yl)-N-[(E)-thiophen-3-ylmethylideneamino]acetamide, commonly known as DCPTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DCPTA is a derivative of imidazole and thiophene and has been found to exhibit promising properties for use in biological research.

Mechanism of Action

DCPTA acts as an agonist for the ABA receptor PYR/PYL/RCAR, which leads to the activation of the ABA signaling pathway. This results in the phosphorylation of downstream targets, leading to the closure of stomata and the induction of stress-responsive genes.
Biochemical and Physiological Effects:
DCPTA has been found to have several biochemical and physiological effects. It has been shown to improve plant water use efficiency, increase tolerance to drought and salt stress, and enhance plant growth and development. In addition, DCPTA has been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

DCPTA has several advantages for use in lab experiments. It is stable, easy to synthesize, and has a high purity. In addition, it has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, DCPTA has certain limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on DCPTA. One potential area of research is the development of DCPTA analogs with improved efficacy and reduced toxicity. In addition, further studies are needed to fully understand the mechanism of action of DCPTA and its potential applications in the treatment of inflammatory diseases. Finally, DCPTA may have potential applications in the development of drought-tolerant crops, which could help address global food security challenges.

Synthesis Methods

DCPTA can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4,5-dichloroimidazole with thiophene-3-carbaldehyde in the presence of acetic acid and ammonium acetate. The resulting product is DCPTA, which can be purified using column chromatography.

Scientific Research Applications

DCPTA has been extensively studied for its potential use in biological research. It has been found to be a potent activator of the abscisic acid (ABA) signaling pathway, which plays a crucial role in plant growth and stress responses. DCPTA has been shown to enhance ABA-mediated stomatal closure, which can help plants conserve water during drought conditions.

properties

IUPAC Name

2-(4,5-dichloroimidazol-1-yl)-N-[(E)-thiophen-3-ylmethylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N4OS/c11-9-10(12)16(6-13-9)4-8(17)15-14-3-7-1-2-18-5-7/h1-3,5-6H,4H2,(H,15,17)/b14-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNJKAPBDDXUJZ-LZWSPWQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C=NNC(=O)CN2C=NC(=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC=C1/C=N/NC(=O)CN2C=NC(=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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